N-Caffeoyl-4-aminobutyric acid

説明

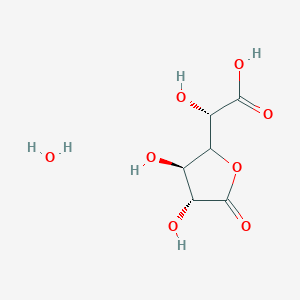

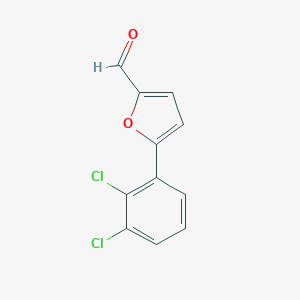

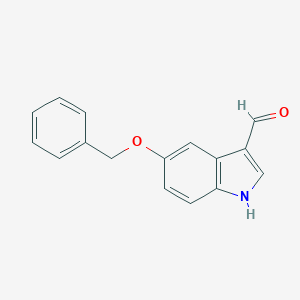

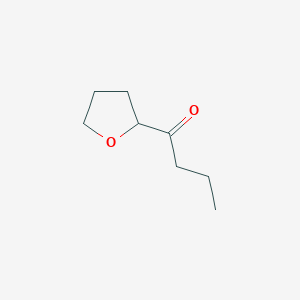

N-Caffeoyl-4-aminobutyric acid is a compound with the molecular formula C13H15NO5 . It is also known by other names such as 4-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}butanoic acid .

Synthesis Analysis

The synthesis of N-Caffeoyl-4-aminobutyric acid involves the use of putrescine as a sole nitrogen source . Hydroxycinnamoyl-putrescines (principally caffeoylputrescine) and 4-amino-n-butyric acid (GABA) are obligatory intermediates in the assimilation of putrescine .Molecular Structure Analysis

The molecular structure of N-Caffeoyl-4-aminobutyric acid is characterized by an average mass of 265.262 Da and a monoisotopic mass of 265.095032 Da .Physical And Chemical Properties Analysis

N-Caffeoyl-4-aminobutyric acid has a density of 1.4±0.1 g/cm3, a boiling point of 631.7±55.0 °C at 760 mmHg, and a flash point of 335.9±31.5 °C . It has 6 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .科学的研究の応用

Food Additives and Obesity Treatment : Caffeic acid derivatives like N-Caffeoyl-4-aminobutyric acid may be used as potential food additives for treating obesity and related disorders (Adam, 1995).

Skin Care and Cancer Prevention : Caffeic acid has shown effectiveness in suppressing UVB-induced skin carcinogenesis by inhibiting Fyn kinase activity and COX-2 expression in skin epidermal cells (Kang et al., 2008).

Antioxidative Agent : Caffeic acid-PNA dimers containing guanine exhibit antioxidative properties and potential cytoprotective properties against hydrogen peroxide-induced cell death (Gaglione et al., 2013).

Metalloproteinase Inhibition : Derivatives of N-Caffeoyl-4-aminobutyric acid have been studied for their inhibitory activity against MMP-2 and MMP-9, important in various physiological processes (Nakatani et al., 2006).

Plant Cell Defense : Caffeoyl derivatives in plant cells may serve as a chemical defense system, deterring pathogenic organisms (Ellis, 1985).

Photodamage Prevention : Echinacoside and caffeoyl conjugates from Echinacea species can protect collagen from free radical damage, potentially aiding in the prevention of skin photodamage (Facino et al., 1995).

Liver and Stomach Health : N-phenylpropenoyl-L-amino acid amides found in medicinal plants stimulate liver cell proliferation and show antiadhesive properties against Helicobacter pylori (Hensel et al., 2007).

Bioproduction Platforms : A bacterial platform for the production of caffeic acid-derived phenethyl esters and amides has been developed for bio-based production from renewable carbon sources (Wang et al., 2017).

Gastric Acid Secretion : N-methylpyridinium, a component in coffee, can regulate gastric acid secretion mechanisms in human gastric cells (Rubach et al., 2012).

Natural Product Biotransformations : Specific glucosyltransferases in plants target caffeic acid for natural product biotransformations (Lim et al., 2003).

将来の方向性

特性

IUPAC Name |

4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-5-3-9(8-11(10)16)4-6-12(17)14-7-1-2-13(18)19/h3-6,8,15-16H,1-2,7H2,(H,14,17)(H,18,19)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLVNNKAVDBBNU-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Caffeoyl-4-aminobutyric acid | |

CAS RN |

110882-10-5 | |

| Record name | N-Caffeoyl-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)